molecular formula C12H13FO2 B11720593 Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate

Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate

Cat. No.: B11720593
M. Wt: 208.23 g/mol
InChI Key: KVUOSEPUSAHMKX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C12H13FO2 It is a cyclopropane derivative, characterized by the presence of a fluorophenyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. One common method is the reaction of ethyl diazoacetate with alkenes in the presence of a catalyst such as rhodium or copper. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The cyclopropane ring’s strain can also influence the reactivity and stability of the compound, affecting its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-formyl-1-cyclopropanecarboxylate: Another cyclopropane derivative with a formyl group instead of a fluorophenyl group.

    Ethyl (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate: A similar compound with an ethoxy group on the phenyl ring.

Uniqueness

Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H13FO2/c1-2-15-12(14)10-7-9(10)8-5-3-4-6-11(8)13/h3-6,9-10H,2,7H2,1H3

InChI Key

KVUOSEPUSAHMKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1C2=CC=CC=C2F

Origin of Product

United States

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